molecular formula C7H14NO B1229707 Dmpo-methyl CAS No. 40936-05-8

Dmpo-methyl

Cat. No.: B1229707
CAS No.: 40936-05-8
M. Wt: 128.19 g/mol
InChI Key: IPABVZAOECSKSH-UHFFFAOYSA-N
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Description

Dmpo-methyl is a stable free radical compound known for its applications in various fields of scientific research. It is a member of the nitroxide family, characterized by the presence of a nitrogen-oxygen radical. This compound is often used as a spin label in electron paramagnetic resonance (EPR) spectroscopy due to its stability and unique electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dmpo-methyl typically involves the oxidation of 2,2,5-trimethyl-1-pyrrolidine. One common method includes the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under controlled conditions to ensure the formation of the desired nitroxide radical .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Dmpo-methyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include different nitroxide derivatives, hydroxylamines, and substituted pyrrolidinyloxy compounds .

Scientific Research Applications

Dmpo-methyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dmpo-methyl involves its ability to stabilize free radicals. The nitroxide radical interacts with other radicals, effectively “trapping” them and preventing further radical-mediated reactions. This property makes it useful in studying and mitigating oxidative stress in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dmpo-methyl is unique due to its specific structural configuration, which provides enhanced stability and reactivity compared to other nitroxide radicals. Its trimethyl substitution pattern contributes to its distinct electronic properties and makes it particularly useful in EPR spectroscopy .

Properties

CAS No.

40936-05-8

Molecular Formula

C7H14NO

Molecular Weight

128.19 g/mol

InChI

InChI=1S/C7H14NO/c1-6-4-5-7(2,3)8(6)9/h6H,4-5H2,1-3H3

InChI Key

IPABVZAOECSKSH-UHFFFAOYSA-N

SMILES

CC1CCC(N1[O])(C)C

Canonical SMILES

CC1CCC(N1[O])(C)C

Synonyms

2,2,5-trimethyl-1-pyrrolidinyloxy
DMPO-methyl

Origin of Product

United States

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